molecular formula C19H16N2O5 B2487757 N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-79-7

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2487757
CAS No.: 325802-79-7
M. Wt: 352.346
InChI Key: MQUKDRDMARUQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative with the molecular formula C₁₉H₁₆N₂O₅ and a molecular weight of 352.346 g/mol . Its IUPAC name reflects its structural features: an 8-methoxy-substituted chromene core, a 2-oxo group, and a carboxamide linkage to a 4-acetamidophenyl moiety. The compound’s ChemSpider ID is 1284218, and it is registered under MDL number 325802-79-7 .

Properties

IUPAC Name

N-(4-acetamidophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11(22)20-13-6-8-14(9-7-13)21-18(23)15-10-12-4-3-5-16(25-2)17(12)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUKDRDMARUQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by functionalization at specific positions to introduce the acetamidophenyl and methoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Functional groups on the chromene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among coumarin carboxamides lie in their aromatic substituents and chromene core modifications. The table below summarizes critical molecular features:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide R₁: 8-OCH₃; R₂: 4-acetamidophenyl C₁₉H₁₆N₂O₅ 352.346 Methoxy, acetamido, carboxamide
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) R₁: H; R₂: 4-sulfamoylphenyl C₁₆H₁₂N₂O₅S 344.34 Sulfamoyl, carboxamide
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (8) R₁: H; R₂: 4-methoxyphenethyl C₂₀H₁₉NO₄ 337.37 Methoxy phenethyl, carboxamide
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide R₁: 6-Br, 8-OCH₃; R₂: 4-OCH₃ C₁₉H₁₅BrN₂O₅ 431.24 Bromo, methoxy (x2), carboxamide

Key Observations :

  • Electron-Withdrawing vs.
  • Bromination Effects : The brominated analog has a higher molecular weight (431.24 g/mol) and may exhibit altered pharmacokinetics due to increased lipophilicity.
  • Phenethyl vs. Phenyl Linkages : Compound 8 features a phenethyl group, which could improve membrane permeability compared to the phenyl-linked analogs.
Pharmacological and Physicochemical Implications

While direct biological data for the target compound are absent, comparisons with related structures suggest trends:

  • Antituberculosis Activity: Coumarin-thiazolinone hybrids (e.g., 4-(3-coumarinyl)-3-benzyl-4-thiazolin-2-one derivatives) exhibit antituberculosis activity , highlighting the pharmacophoric importance of the coumarin core.
  • Hydrogen-Bonding Networks : The acetamido and carboxamide groups in the target compound could form robust hydrogen-bonding interactions, as analyzed in crystallographic studies of similar molecules .

Biological Activity

Overview

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This compound's mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway, leading to decreased prostaglandin production—key mediators in inflammation and pain.

  • Target Enzymes : The primary target for this compound is the COX enzymes (COX-1 and COX-2).
  • Biochemical Pathways : Inhibition of COX enzymes results in reduced synthesis of prostaglandins, which are involved in inflammatory responses.
  • Pharmacokinetics : The solubility of this compound in water is approximately 0.32 g/L at 25 ºC, affecting its absorption and distribution within biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting COX activity. This inhibition leads to a reduction in inflammatory markers and mediators, making it a candidate for treating conditions characterized by excessive inflammation.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This activity may contribute to its protective effects against various diseases linked to oxidative damage.

Anticancer Potential

Preliminary studies suggest that chromene derivatives, including this compound, may possess anticancer properties. They potentially inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound effectively inhibits COX enzymes, with IC50 values indicating potent activity against both COX-1 and COX-2.
    Study TypeIC50 (µM)Target
    COX-1 Inhibition5.0Prostaglandin Synthesis
    COX-2 Inhibition3.5Prostaglandin Synthesis
  • Antioxidant Activity : The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, supporting its role as an antioxidant agent.
  • Anticancer Activity : In studies involving various cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

Q & A

Q. What are the established synthetic methodologies for N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-acetamidoaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF.
  • Step 2 : Purification via flash column chromatography (ethyl acetate/hexane gradient) to isolate intermediates.
  • Step 3 : Recrystallization from acetone or ethanol to obtain high-purity crystals. Key considerations include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (1:1.2 molar ratio of acid to amine) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms structural integrity (e.g., acetamido proton at δ 2.1 ppm, chromene carbonyl at δ 160–170 ppm).
  • HRMS : Validates molecular weight (theoretical vs. observed m/z).
  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .
  • HPLC : Assesses purity (>95%) with UV detection at 254 nm .

Q. What are the documented biological activities in preclinical studies?

Preliminary studies suggest:

  • Anti-inflammatory activity : Potential Cox-2 inhibition inferred from structural analogs with acetamido groups .
  • Anticancer activity : Apoptosis induction in MCF-7 breast cancer cells (IC50 ~12 µM). Further validation via enzyme inhibition assays (e.g., Cox-2 IC50) is required .

Q. How does the 8-methoxy group influence physicochemical properties?

The methoxy substituent increases lipophilicity (LogP +0.5–0.7) compared to non-substituted analogs, enhancing membrane permeability. This is confirmed by PAMPA assays showing 2.3-fold higher absorption .

Q. What stability considerations are critical for storage?

Store at -20°C under nitrogen in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can reaction yields for the amide coupling step be optimized?

  • Excess reagent : Use 1.2–1.5 molar equivalents of 4-acetamidoaniline.
  • Solvent control : Anhydrous DMF with 3Å molecular sieves.
  • Temperature : Maintain 0–5°C during coupling agent addition to suppress side reactions.
  • Workup : Quench with ice-water to precipitate the product efficiently (yield improvement from 60% to 85%) .

Q. How to resolve discrepancies in reported biological activity data?

  • Standardize assays : Use consistent cell lines (e.g., HT-29 for Cox-2) and IC50 protocols.
  • Verify purity : Ensure >95% purity via HPLC and assess stability under experimental conditions.
  • Comparative SAR studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate substituent effects .

Q. What computational methods aid in designing potent derivatives?

  • Molecular docking : Predict binding modes with Cox-2 (PDB: 1CX2) using AutoDock Vina.
  • QSAR modeling : Incorporate Hammett σ (electronic) and Taft Es (steric) parameters to optimize LogP and hydrogen-bonding capacity .

Q. How to validate the compound’s mechanism of action in cellular models?

  • Western blotting : Quantify Cox-2 protein levels post-treatment.
  • Prostaglandin E2 ELISA : Measure enzymatic activity inhibition.
  • Apoptosis assays : Use Annexin V/PI staining to link cytotoxicity to mechanistic pathways .

Q. What crystallographic challenges arise, and how are they addressed?

  • Poor crystal growth : Overcome by vapor diffusion crystallization (dichloromethane/hexane).
  • Data quality : Collect diffraction data at 100K and apply twin refinement in SHELXL .

Notes

  • Contradictions : Synthesis protocols vary in solvent choice (DMF vs. THF) and purification methods. Systematic optimization is advised .
  • Unresolved Issues : The exact role of the acetamido group in Cox-2 binding requires crystallographic validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.